molecular formula C20H40O11 B14072117 Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Cat. No.: B14072117
M. Wt: 456.5 g/mol
InChI Key: FWIYJNVNFINLSA-UHFFFAOYSA-N
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Description

Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate is a complex organic compound with the molecular formula C8H16O5 . It is known for its unique structure, which includes multiple ethoxy groups, making it a versatile compound in various chemical applications.

Preparation Methods

The synthesis of Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate typically involves the reaction of propanoic acid with multiple ethylene glycol units. The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the desired product . Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high yields and purity.

Chemical Reactions Analysis

Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate involves its interaction with various molecular targets. The multiple ethoxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and influence the compound’s effects .

Comparison with Similar Compounds

Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate can be compared with similar compounds such as:

    Octaethylene glycol: Similar in structure but lacks the ester group.

    Polyethylene glycol (PEG): A polymer with repeating ethylene glycol units, used in various applications.

    Methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate: A simpler version with fewer ethoxy groups.

The uniqueness of this compound lies in its extended ethoxy chain, which provides enhanced solubility and reactivity compared to its simpler counterparts.

Biological Activity

Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate, also known by its CAS number 457897-73-3, is a compound characterized by a complex structure featuring multiple ethylene glycol units. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₈H₁₆O₅
  • Molecular Weight : 192.21 g/mol
  • Structure : The compound consists of a propanoate moiety linked to a series of hydroxyethyl ether units, which may enhance its solubility and biological interactions.

Research indicates that compounds with similar structures often exhibit significant biological activities due to their ability to interact with various biological targets. The presence of multiple hydroxyethyl ether groups can enhance solubility in biological fluids and facilitate cellular uptake.

  • Antioxidant Activity : Compounds with similar ethylene glycol structures have demonstrated antioxidant properties, which are crucial for protecting cells from oxidative stress. For instance, studies have shown that polyether compounds can scavenge free radicals effectively .
  • Cell Membrane Interaction : The hydrophilic nature of the hydroxyethyl groups may aid in membrane penetration, allowing the compound to exert effects on intracellular signaling pathways .
  • Enzyme Inhibition : Preliminary data suggest that related compounds can inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy .

Case Studies

Several studies have investigated the biological activities of structurally related compounds:

  • In Vitro Studies : In a study examining the effects of polyether compounds on skin irritation, it was found that at non-cytotoxic concentrations (20 μM), these compounds did not exhibit significant irritancy, indicating their potential for safe topical applications .
  • Efficacy in Tumor Cell Lines : Research on similar compounds has shown promising results in inhibiting tumor cell proliferation. For example, certain PEGylated compounds were effective in reducing cell viability in BRAF mutant cell lines, suggesting potential applications in cancer therapy .

Toxicological Profile

The safety profile of Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate has not been extensively documented; however, related compounds have been classified as non-irritant based on EPI-200-SIT testing. This indicates a favorable safety profile for potential therapeutic use .

Properties

Molecular Formula

C20H40O11

Molecular Weight

456.5 g/mol

IUPAC Name

methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C20H40O11/c1-23-20(22)2-4-24-6-8-26-10-12-28-14-16-30-18-19-31-17-15-29-13-11-27-9-7-25-5-3-21/h21H,2-19H2,1H3

InChI Key

FWIYJNVNFINLSA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

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